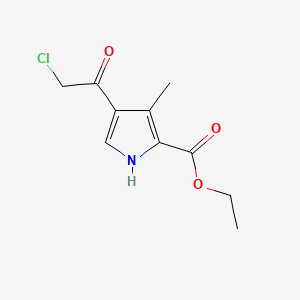

ethyl 4-(2-chloroacetyl)-3-methyl-1H-pyrrole-2-carboxylate

CAS No.:

Cat. No.: VC18043904

Molecular Formula: C10H12ClNO3

Molecular Weight: 229.66 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C10H12ClNO3 |

|---|---|

| Molecular Weight | 229.66 g/mol |

| IUPAC Name | ethyl 4-(2-chloroacetyl)-3-methyl-1H-pyrrole-2-carboxylate |

| Standard InChI | InChI=1S/C10H12ClNO3/c1-3-15-10(14)9-6(2)7(5-12-9)8(13)4-11/h5,12H,3-4H2,1-2H3 |

| Standard InChI Key | OTYZPXFPPUOZKL-UHFFFAOYSA-N |

| Canonical SMILES | CCOC(=O)C1=C(C(=CN1)C(=O)CCl)C |

Introduction

Chemical Structure and Physicochemical Properties

Structural Features

The compound's structure can be described as follows:

-

Pyrrole Ring: A heterocyclic aromatic ring containing one nitrogen atom.

-

Methyl Substitution: A methyl group (-CH₃) attached to the 3-position of the pyrrole ring.

-

Chloroacetyl Substitution: A chloroacetyl group (-COCH₂Cl) at the 4-position.

-

Ethyl Ester Functional Group: An ethoxycarbonyl (-COOEt) moiety at the 2-position.

The combination of these substituents imparts unique electronic and steric properties to the compound, influencing its reactivity and biological activity.

Physicochemical Properties

The physicochemical properties of ethyl 4-(2-chloroacetyl)-3-methyl-1H-pyrrole-2-carboxylate are summarized in Table 1 below:

| Property | Value |

|---|---|

| Molecular Formula | C₁₀H₁₂ClNO₃ |

| Molecular Weight | 229.66 g/mol |

| Melting Point | Not explicitly documented |

| Boiling Point | Not explicitly documented |

| Solubility | Soluble in polar organic solvents such as DMF and THF |

| Density | Not explicitly documented |

| Stability | Stable under dry conditions; sensitive to hydrolysis under aqueous or acidic conditions |

The presence of electron-withdrawing groups such as chloroacetyl enhances the compound's electrophilicity, making it suitable for nucleophilic reactions.

Synthetic Methods

General Synthetic Route

The synthesis of ethyl 4-(2-chloroacetyl)-3-methyl-1H-pyrrole-2-carboxylate typically involves a multi-step process starting from readily available precursors such as pyrrole derivatives and chloroacetate reagents. The general synthetic route includes:

-

Formation of Pyrrole Derivative: The reaction between propionaldehyde, ethyl acetoacetate, and ammonia leads to the formation of a pyrrole intermediate.

-

Introduction of Chloroacetyl Group: Acylation using chloroacetyl chloride introduces the chloroacetyl substituent at the desired position.

-

Esterification: The final step involves esterification to yield ethyl 4-(2-chloroacetyl)-3-methyl-1H-pyrrole-2-carboxylate.

Optimized Reaction Conditions

Optimized conditions for synthesizing this compound include:

-

Solvent: Dimethylformamide (DMF) or tetrahydrofuran (THF).

-

Base: Sodium hydride (NaH) or potassium carbonate (K₂CO₃).

-

Temperature: Reflux conditions are typically employed to ensure complete reaction.

-

Purification: Techniques such as recrystallization or column chromatography are used to obtain high-purity products.

Industrial Production

Industrial-scale production employs continuous flow reactors and automated systems to enhance efficiency and yield. The use of environmentally friendly solvents and catalysts is preferred to minimize waste and reduce production costs.

Spectroscopic Analysis

Spectroscopic techniques are essential for confirming the structure and purity of ethyl 4-(2-chloroacetyl)-3-methyl-1H-pyrrole-2-carboxylate.

Nuclear Magnetic Resonance (NMR)

NMR spectroscopy provides detailed information about the chemical environment of protons and carbons in the molecule:

-

¹H NMR: Signals corresponding to pyrrolic NH (~11 ppm), methyl protons (~2 ppm), ester protons (~4 ppm), and chloroacetyl protons (~3 ppm).

-

¹³C NMR: Peaks for carbon atoms in the ester group (~170 ppm), pyrrole ring carbons (~120–140 ppm), methyl group (~20 ppm), and chloroacetyl carbon (~50 ppm).

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight (m/z = 229) and fragmentation pattern indicative of the presence of specific functional groups.

Infrared Spectroscopy (IR)

IR spectroscopy identifies characteristic functional group vibrations:

-

Ester C=O stretch (~1735 cm⁻¹).

-

Pyrrolic N-H stretch (~3300 cm⁻¹).

-

Chloroacetyl C-Cl stretch (~750 cm⁻¹).

Biological Activity

Antibacterial Properties

Ethyl 4-(2-chloroacetyl)-3-methyl-1H-pyrrole-2-carboxylate exhibits potential antibacterial activity due to its reactive chloroacetyl group, which can interact with bacterial enzymes.

Antitumor Activity

The compound's ability to form covalent bonds with nucleophilic residues in proteins suggests its use as an inhibitor in cancer therapy.

Table 2: Biological Activity Comparison with Analogous Compounds

| Compound | MIC Against M. tuberculosis | Antitumor Activity |

|---|---|---|

| Ethyl 4-(2-chloroacetyl)-3-methyl... | Not explicitly documented | Potential inhibitor |

| Related Pyrrole Derivatives | <0.016 μg/mL | Documented |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume